molecular formula C21H13N3O5S B11579834 Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11579834
M. Wt: 419.4 g/mol
InChI Key: RPBAJDSGONSMDP-UHFFFAOYSA-N
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Description

Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a unique structure combining multiple functional groups. This compound is part of the 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple steps. One common method starts with the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form intermediate hydrazine derivatives. These intermediates are then reacted with hydrazonoyl chloride derivatives in the presence of triethylamine to yield the desired 1,3,4-thiadiazole derivatives . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with specific enzymes and proteins, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of functional groups and its specific biological activities. Similar compounds include other 1,3,4-thiadiazole derivatives, such as:

These compounds share the thiadiazole ring but differ in their substitution patterns and overall structures, leading to variations in their chemical and biological properties.

Biological Activity

Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H25N3O5S
Molecular Weight467.5 g/mol
LogP4.2936
Polar Surface Area80.614 Ų
Hydrogen Bond Acceptors10

1. Antimicrobial Activity

The 1,3,4-thiadiazole moiety present in the compound is known for its antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant activity against various bacterial strains. For instance:

  • Antibacterial Effects : Compounds containing the thiadiazole ring have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on structural modifications .
  • Antifungal Activity : The compound's derivatives also demonstrate antifungal properties against Candida albicans, with some showing MIC values as low as 20 µg/mL .

2. Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

  • Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.28 to 0.52 µg/mL .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of DNA and RNA synthesis without affecting protein synthesis. This selective action highlights the compound's potential as a targeted therapeutic agent in oncology .

3. Anti-inflammatory Effects

Research has also indicated that compounds with a similar structure possess anti-inflammatory properties:

  • Inflammatory Response Modulation : Studies suggest that derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 . This mechanism may provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

Several case studies illustrate the biological efficacy of the compound:

  • Case Study on Antimicrobial Efficacy :
    • A study tested various derivatives against resistant strains of bacteria and found that modifications to the thiadiazole ring significantly enhanced antibacterial activity.
    • Results showed a correlation between structural changes and increased potency against Mycobacterium tuberculosis .
  • Case Study on Anticancer Activity :
    • In vivo studies demonstrated that administering the compound to tumor-bearing mice resulted in significant tumor reduction compared to controls.
    • The study focused on the compound's ability to induce apoptosis in cancer cells through caspase activation .

Properties

Molecular Formula

C21H13N3O5S

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C21H13N3O5S/c1-28-20(27)12-8-6-11(7-9-12)16-15-17(25)13-4-2-3-5-14(13)29-18(15)19(26)24(16)21-23-22-10-30-21/h2-10,16H,1H3

InChI Key

RPBAJDSGONSMDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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